molecular formula C19H19N3O2S B1663365 N-(4-吡啶-2-基-1,3-噻唑-2-基)-2-(2,4,6-三甲基苯氧基)乙酰胺 CAS No. 752219-52-6

N-(4-吡啶-2-基-1,3-噻唑-2-基)-2-(2,4,6-三甲基苯氧基)乙酰胺

货号 B1663365
CAS 编号: 752219-52-6
分子量: 353.4 g/mol
InChI 键: GFIBBYANFXZDMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


科研应用

抗癌活性

N-(4-吡啶-2-基-1,3-噻唑-2-基)-2-(2,4,6-三甲基苯氧基)乙酰胺及相关化合物在抗癌研究中显示出有希望的结果。例如,Alqahtani和Bayazeed(2020年)合成了吡啶连接的噻唑杂化物,对各种癌细胞系(包括肝癌和乳腺癌)表现出显著的抗癌活性,IC50值在5.36-8.76 μM范围内(Alaa M. Alqahtani & A. Bayazeed, 2020)。此外,Bayazeed和Alnoman(2020年)报告称,某些噻唑-吡啶化合物对乳腺癌的活性高于5-氟尿嘧啶(A. Bayazeed & R. Alnoman, 2020)

受体拮抗

N-(4-吡啶-2-基-1,3-噻唑-2-基)-2-(2,4,6-三甲基苯氧基)乙酰胺衍生物已被研究其作为腺苷A(3)受体拮抗剂的作用。Press等人(2004年)发现某些衍生物作为高效选择性拮抗剂,其中一种化合物表现出选择性的体内外阻断大鼠A(3)受体(N. Press et al., 2004)

激酶抑制

这些化合物也已被研究其激酶抑制活性。例如,Fallah-Tafti等人(2011年)合成了N-苄基取代乙酰胺衍生物并评估其对Src激酶的抑制活性。研究发现某些衍生物显示出对c-Src激酶的显著抑制(Asal Fallah-Tafti et al., 2011)

抑制磷脂酰肌醇-3-激酶(PI3K)

Stec等人(2011年)进行了一项研究,其中N-(6-(6-氯-5-(4-氟苯基磺胺基)吡啶-3-基)苯并[d]噻唑-2-基)乙酰胺在体外和体内是PI3Kα和mTOR的有效抑制剂。该研究为这类化合物在癌症治疗中针对特定途径的潜力提供了见解(Markian M Stec et al., 2011)

抗微生物活性

在抗微生物研究领域,已合成并评估了几种N-(4-吡啶-2-基-1,3-噻唑-2-基)-2-(2,4,6-三甲基苯氧基)乙酰胺的衍生物的功效。Bondock等人(2008年)证明了某些合成化合物具有良好的抗微生物性能(Samir Bondock et al., 2008)。类似地,Fuloria等人(2014年)探索了新型噻唑衍生物的抗菌和抗真菌活性(N. Fuloria et al., 2014)

抗氧化和抗炎性能

Koppireddi等人(2013年)合成了一系列N-(4-芳基-1,3-噻唑-2-基)-2-(2,4-二氧-1,3-噻唑啉-5-基)乙酰胺并评估了它们的抗炎和抗氧化活性。一些化合物在这些领域表现出优异的功效(Satish Koppireddi et al., 2013)

Safety And Hazards

This would involve examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


未来方向

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.


I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!


性质

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-10-17(23)22-19-21-16(11-25-19)15-6-4-5-7-20-15/h4-9,11H,10H2,1-3H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIBBYANFXZDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=CC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Citations

For This Compound
1
Citations
Y Nakagawa, S Yamada - European Journal of Pharmacology, 2021 - Elsevier
Amyotrophic lateral sclerosis (ALS) is a progressive neurodegenerative disorder characterized by motor dysfunctions resulting from the loss of upper (UMNs) and lower (LMNs) motor …
Number of citations: 14 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。